molecular formula C12H22N2O2S B13082569 tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate

tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate

Cat. No.: B13082569
M. Wt: 258.38 g/mol
InChI Key: NHMOWLFHCDJJHH-UHFFFAOYSA-N
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Description

tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate is a heterocyclic compound that features a unique combination of a pyridine ring fused with a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a thiazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl hexahydro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
  • tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
  • tert-Butyl-substituted indolo[2,3-b]quinoxalines

Uniqueness

tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate is unique due to its specific ring structure and the presence of both pyridine and thiazine moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H22N2O2S

Molecular Weight

258.38 g/mol

IUPAC Name

tert-butyl 1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate

InChI

InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-6-4-9-10(8-14)17-7-5-13-9/h9-10,13H,4-8H2,1-3H3

InChI Key

NHMOWLFHCDJJHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)SCCN2

Origin of Product

United States

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